

Optimizing the adhesion of PVDC coatings on various substrates

Author: BenchChem Technical Support Team. **Date:** December 2025

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Technical Support Center: Optimizing PVDC Coating Adhesion

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the adhesion of Polyvinylidene Chloride (PVDC) coatings on various substrates.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the application and testing of PVDC coatings.

Issue: Poor Adhesion on Plastic Substrates (PET, BOPP, PVC)

- Q1: My PVDC coating is delaminating from the plastic film, even after corona treatment. What are the possible causes and solutions?

A: Delamination despite corona treatment can stem from several factors:

- Inadequate Corona Treatment: The achieved surface energy might be insufficient. It is crucial to measure the surface energy (dyne level) immediately after treatment.^{[1][2]} For many applications, a surface energy of 7 to 10 dynes/cm higher than the surface tension of the coating is recommended.^[3]

- Treatment Decay: The effect of corona treatment diminishes over time. The surface energy of a treated film can decrease significantly within days.[1] It is best to apply the PVDC coating as soon as possible after surface treatment.
- Contamination: The substrate surface must be free of contaminants like dust, oils, or release agents which can act as a barrier to adhesion.[4] Ensure thorough cleaning of the substrate before corona treatment.
- Incorrect Curing: The coating may not be fully cured, leading to poor adhesion.[5] Verify the curing temperature and time are appropriate for the specific PVDC formulation and substrate.
- Q2: What is the recommended surface energy (dyne level) for PVDC coatings on common plastic films?

A: The optimal surface energy depends on the specific PVDC formulation and application. However, general guidelines are provided in the table below. It is always recommended to perform preliminary tests to determine the ideal surface energy for your specific system.

Issue: Inconsistent Adhesion on Metal Substrates (e.g., Aluminum Foil)

- Q3: I'm observing patchy adhesion of my PVDC coating on aluminum foil. What could be the reason?

A: Inconsistent adhesion on aluminum foil is often related to:

- Surface Contamination: Residual rolling oils or other contaminants on the foil surface can interfere with adhesion. Thorough cleaning with a suitable solvent is critical.
- Oxide Layer: The natural oxide layer on aluminum can affect wettability and adhesion. Surface treatments can modify this layer to improve coating anchorage.
- Surface Wettability: The surface energy of the aluminum foil might be too low for the PVDC coating to wet the surface uniformly. While aluminum generally has high surface energy, contamination can significantly reduce it.

Issue: Poor Adhesion on Paper and Paperboard Substrates

- Q4: My PVDC coating is not adhering well to a paper substrate and can be easily peeled off. How can I improve this?

A: Adhesion issues on paper and paperboard are often due to:

- Surface Porosity and Roughness: The porous nature of paper can lead to excessive penetration of the coating, leaving an insufficient amount on the surface to form a continuous, well-adhered film.
- Sizing Agents and Fillers: Chemicals used in the papermaking process can interfere with the coating's ability to bond with the cellulose fibers.
- Moisture Content: The moisture content of the paper can affect how the coating wets and adheres to the surface. It's important to control the ambient humidity and the moisture content of the paper.
- Primer Application: Applying a suitable primer before the PVDC coating can significantly improve adhesion by sealing the paper surface and providing a more uniform and receptive layer for the topcoat.

Issue: General Coating Defects

- Q5: I am seeing defects like "orange peel" and "fisheyes" in my PVDC coating. Can this affect adhesion?

A: Yes, these defects are often indicative of underlying issues that also impact adhesion.

- Orange Peel: This rough, uneven surface is often caused by poor atomization of the coating during spraying or a coating viscosity that is too high. This can lead to non-uniform film thickness and stress, which can compromise adhesion.[\[6\]](#)
- Fisheyes: These are small, circular defects where the coating has receded, leaving a void. They are typically caused by contamination on the substrate (e.g., oil, silicone) that repels the coating.[\[4\]](#) This directly indicates a localized area of poor adhesion. Thorough cleaning of the substrate is essential to prevent fisheyes.

Data Presentation

Table 1: Recommended Surface Energy (Dyne Level) for PVDC Coating Adhesion

Substrate Material	Application	Recommended Dyne Level (dynes/cm)
Polypropylene (PP)	Lamination & Coating	40 - 44
Polyethylene (PE)	Lamination & Coating	38 - 42
Polyvinyl Chloride (PVC)	Lamination & Coating	38 - 42
Polyethylene Terephthalate (PET)	Lamination & Coating	48 - 52
Polyvinylidene Chloride (PVDC)	Lamination & Coating	46 - 52

Note: These are general recommendations. The optimal dyne level may vary depending on the specific PVDC formulation and process parameters.[\[1\]](#)[\[7\]](#)

Table 2: Curing Parameters for PVDC Coatings

Substrate	Curing Temperature	Curing Time	Effect on Adhesion
Various	25°C (benchmark)	Varies	Baseline adhesion
Various	45°C	Shortened by ~50% vs 25°C	Tensile shear strength change within 6%
Various	65°C	Further shortened	Flexural & compressive strength may increase
Various	85°C	Most rapid curing	Flexural & compressive strength may increase

Note: Higher curing temperatures generally shorten the curing time.[\[8\]](#) However, excessive temperatures can degrade the substrate or the coating. It is crucial to optimize the curing

profile for each specific substrate and PVDC formulation.

Table 3: Adhesion Promoters for PVDC Formulations

Adhesion Promoter	Recommended Concentration	Substrates
Silane-based	Varies	Glass, Metals
Titanate-based	Varies	Plastics, Metals
Zirconate-based	Varies	Plastics, Metals

Note: Adhesion promoters can significantly enhance the bond between the PVDC coating and the substrate, particularly for challenging surfaces.[9]

Experimental Protocols

1. Protocol for Surface Energy Measurement (Dyne Pen Method)

- Objective: To determine the surface energy of a substrate before coating.
- Materials: A set of dyne pens with a range of surface tension values (e.g., 30 to 58 dynes/cm), the substrate to be tested.
- Procedure:
 - Select a dyne pen with a value slightly lower than the expected surface energy of the substrate.
 - Draw a straight line approximately 2-3 cm long on the substrate surface in a clean, dust-free environment.
 - Observe the drawn line for at least 2 seconds.
 - If the line remains continuous and does not shrink or break into droplets, the surface energy of the substrate is at least the value of the dyne pen used.
 - Repeat the process with a dyne pen of a higher value.

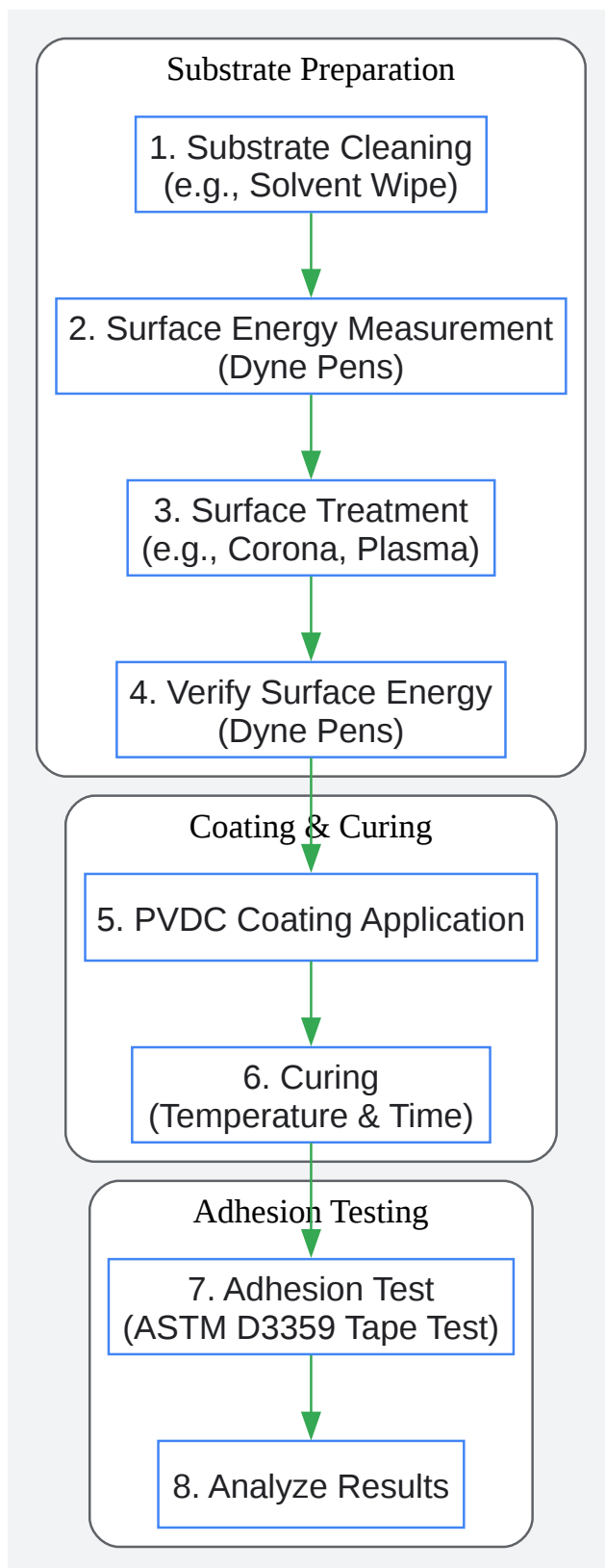
- The surface energy of the substrate is considered to be the value of the highest dyne pen that results in a continuous, non-retracting line. The ideal surface energy should be 7 to 10 dynes/cm higher than the surface tension of the coating.[\[3\]](#)

2. Protocol for Coating Adhesion Testing (ASTM D3359 - Tape Test)

- Objective: To assess the adhesion of a cured PVDC coating to a substrate.
- Materials: A sharp cutting tool (e.g., utility knife, special cross-hatch cutter), a steel or hard metal straightedge, pressure-sensitive tape with appropriate adhesion (as specified in ASTM D3359), an illuminated magnifier.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Procedure:
 - Method A (X-cut): Primarily for coatings thicker than 125 μm .
 - Select a clean, dry, and representative area of the coated substrate.
 - Using the straightedge, make two cuts through the coating to the substrate to form an "X". The angle between the cuts should be 30-45 degrees.[\[10\]](#)
 - Remove any detached flakes or ribbons of coating with a soft brush.
 - Apply the center of the pressure-sensitive tape over the "X" cut and press it down firmly with a finger or eraser to ensure good contact.
 - After 90 seconds, remove the tape by pulling it off rapidly at a 180-degree angle.[\[11\]](#)
 - Inspect the "X" cut area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5A - no peeling or removal, to 0A - removal beyond the "X").
 - Method B (Cross-cut): For coatings up to 125 μm thick.
 - Make a series of parallel cuts through the coating to the substrate. The number of cuts and spacing depends on the coating thickness (refer to ASTM D3359 for specifics).

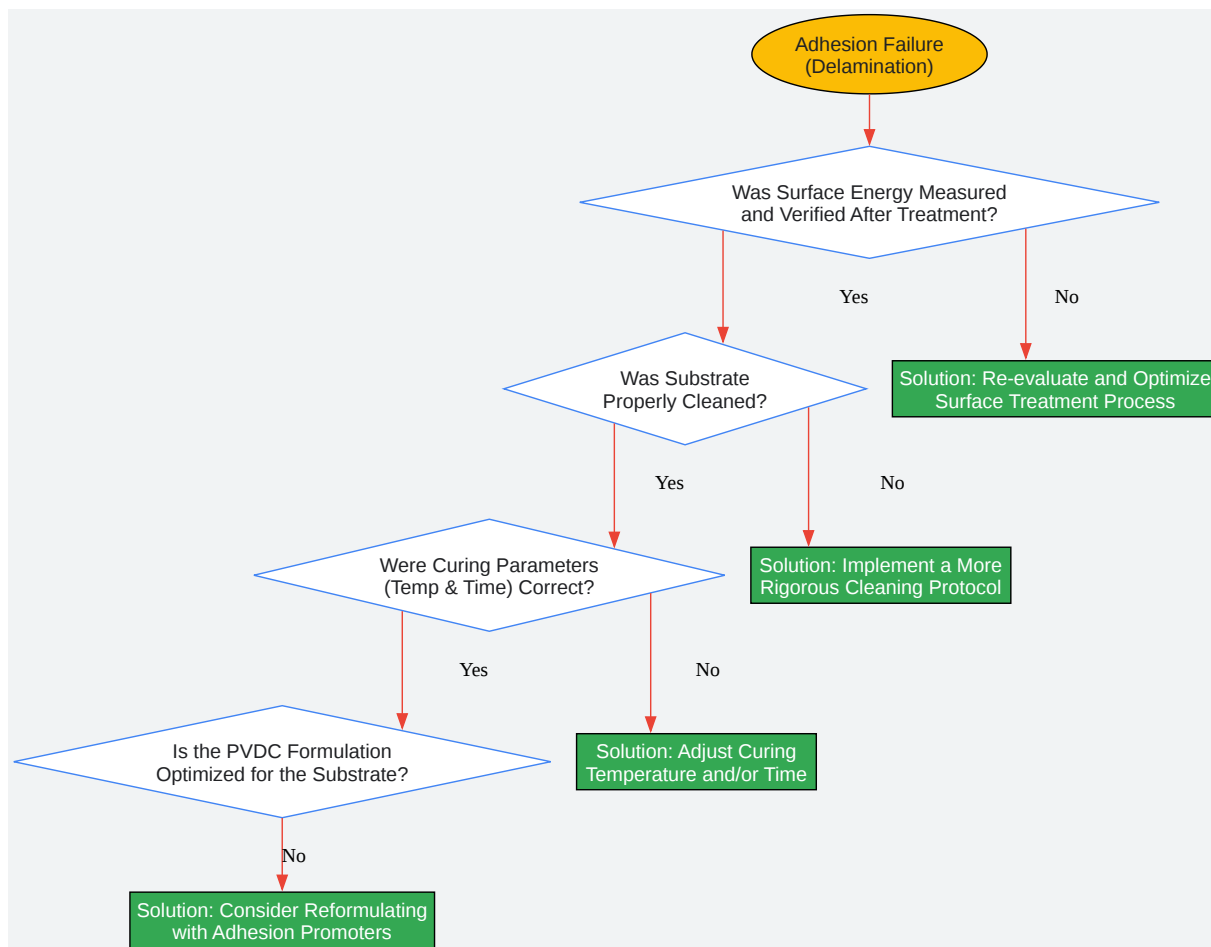
- Make a second series of parallel cuts perpendicular to the first, creating a cross-hatch pattern.
- Brush the area to remove any loose coating.
- Apply the tape over the grid and press firmly.
- After 90 seconds, remove the tape at a 180-degree angle.[\[11\]](#)
- Examine the grid area under the illuminated magnifier and classify the adhesion based on the percentage of coating removed from the grid, according to the ASTM D3359 classification (5B - no peeling, to 0B - more than 65% of the area is removed).[\[10\]](#)

Visualizations



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Caption: Experimental workflow for optimizing PVDC coating adhesion.



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Caption: Troubleshooting flowchart for PVDC coating adhesion failure.

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- To cite this document: BenchChem. [Optimizing the adhesion of PVDC coatings on various substrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199687#optimizing-the-adhesion-of-pvdc-coatings-on-various-substrates]

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